

An In-depth Technical Guide to the Pharmacokinetics of SCO-267

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CPN-267

Cat. No.: B15608937

[Get Quote](#)

Disclaimer: Initial searches for a compound designated "**CPN-267**" did not yield any publicly available information. However, extensive data was found for a similarly named compound, SCO-267. This guide provides a comprehensive overview of the pharmacokinetics of SCO-267, assuming a potential typographical error in the original query.

This technical guide details the pharmacokinetic profile of SCO-267, a novel, orally available full agonist of the G-protein-coupled receptor 40 (GPR40). The information presented is intended for researchers, scientists, and drug development professionals, summarizing key data from preclinical and Phase 1 clinical studies.

Pharmacokinetic Profile of SCO-267

SCO-267 has been evaluated in both preclinical animal models and human clinical trials, demonstrating a promising pharmacokinetic profile for the treatment of type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH).^[1]

Human Pharmacokinetics (Phase 1 Study)

A Phase 1, placebo-controlled, randomized, double-blind, single- and multiple-ascending dose study was conducted in healthy Japanese and Caucasian subjects, as well as in Japanese subjects with glucose intolerance, to evaluate the safety, tolerability, and pharmacokinetics of once-daily oral doses of SCO-267.^[2]

Key Findings:

- Plasma concentrations of SCO-267 increased in a dose-dependent manner following administration.[\[2\]](#)[\[3\]](#)
- The plasma exposure of SCO-267 was maintained for 24 hours, supporting the potential for once-daily dosing.[\[2\]](#)[\[3\]](#)
- The pharmacokinetic profile of SCO-267 was not altered by repeated dosing in healthy adults.[\[2\]](#)[\[3\]](#)
- The compound was found to be generally safe and well-tolerated at all evaluated single and multiple doses.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Quantitative Pharmacokinetic Data Summary

While specific half-life, clearance, and volume of distribution values are not detailed in the provided search results, the dose-dependent increase in plasma concentration and sustained 24-hour exposure are key quantitative outcomes.

| Parameter | Observation | Citation |
|------------------------|-----------------------------------------------------------------------------|-----------------------------------------|
| Dose Proportionality | Plasma SCO-267 concentration increased in a dose-dependent manner. | [2] [3] |
| Plasma Exposure | Maintained for 24 hours after administration. | [2] [3] |
| Multiple Dosing Effect | Repeated doses did not alter the pharmacokinetic profile in healthy adults. | [2] [3] |

Preclinical Pharmacokinetics

In preclinical studies involving rats, SCO-267 was shown to stimulate the secretion of various islet and gut hormones.[\[5\]](#)[\[6\]](#) While specific pharmacokinetic parameters from these studies are not available in the search results, the observed pharmacodynamic effects provide evidence of sufficient absorption and distribution to target tissues.

Experimental Protocols

Phase 1 Clinical Study Protocol

The first-in-human, single-ascending dose (SAD) and multiple-ascending dose (MAD) Phase 1 study of SCO-267 was conducted as follows:[2]

- Study Design: A placebo-controlled, randomized, double-blind, single- and multiple-dose study.
- Participants: Healthy adult volunteers (Japanese and Caucasian) and patients with diabetes (Japanese).[2]
- Intervention: Once-daily oral administration of SCO-267.
- Primary Endpoints: Evaluation of safety, tolerability, and pharmacokinetics.[2]
- Ethical Conduct: The study was performed in accordance with the Declaration of Helsinki and Good Clinical Practice guidelines, with approval from the Institutional Review Boards at the study site.[2]

Preclinical Study Protocol (Rat Models)

Pharmacological profiling of SCO-267 was conducted in rat models of diabetes and obesity:[5][6]

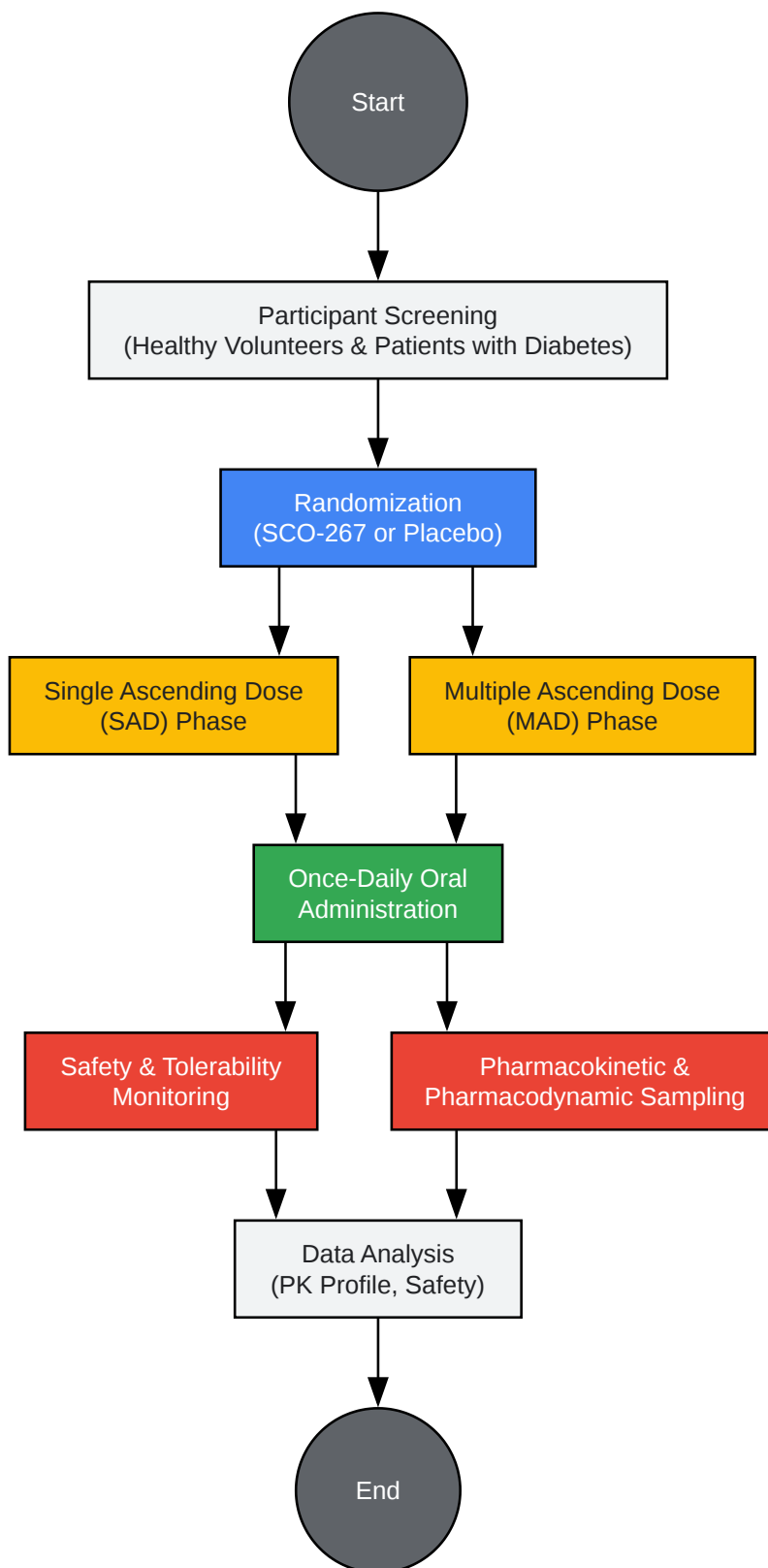
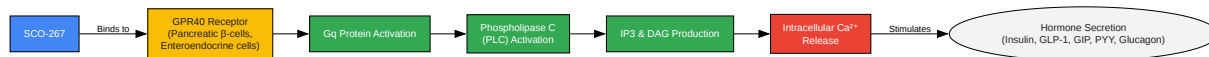
- In Vitro Assays: Ca²⁺ signaling and insulin and glucagon-like peptide-1 (GLP-1) secretion were evaluated in GPR40-expressing CHO, MIN6, and GLUTag cells.[5][6]
- In Vivo Models:
 - Normal rats were used to test hormone secretions and effects on fasting glucose.[5][6]
 - Neonatally streptozotocin-induced diabetic rats (N-STZ-1.5 rats) and diet-induced obese (DIO) rats were used to evaluate single and repeated dosing effects.[5][6]
 - GPR40-knockout (Ffar1^{-/-}) mice were used to confirm the GPR40-dependent mechanism. [5][6]

- Pharmacodynamic Assessments: Plasma levels of insulin, glucagon, GLP-1, glucose-dependent insulintropic peptide (GIP), and peptide YY (PYY) were measured.[\[5\]](#)[\[6\]](#)

Visualizations

Signaling Pathway of SCO-267

SCO-267 acts as a full agonist of GPR40, a G-protein-coupled receptor expressed in pancreatic β -cells and enteroendocrine cells.[\[1\]](#) Upon binding, it stimulates Gq signaling, leading to an increase in intracellular Ca^{2+} and subsequent secretion of islet and gut hormones.[\[5\]](#)[\[6\]](#)



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SCO-267 | SCOHIA PHARMA, Inc. [scohia.com]
- 2. SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SCO-267, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control in Rat Models of Diabetes and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacokinetics of SCO-267]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15608937#understanding-the-pharmacokinetics-of-cpn-267>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com